Welcome to the BenchChem Online Store!
molecular formula C15H21N3O B8702760 6-Amino-1-(1-methylpiperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one

6-Amino-1-(1-methylpiperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B8702760
M. Wt: 259.35 g/mol
InChI Key: GFWJASUMCZXGAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08173813B2

Procedure details

A suspension of 1-(1-methylpiperidin-4-yl)-6-nitro-3,4-dihydroquinolin-2(1H)-one (300 mg, 1.04 mmol) and palladium on activated carbon (10% wt, 55 mg, 0.05 mmol) in 20 mL ethanol/4 mL THF was stirred under a balloon of hydrogen overnight. The suspension was filtered through a pad of celite. The filter pad was rinsed with 50 mL methanol, and the filtrate was concentrated to give a viscous oil. The crude product was used without further purification. (250 mg, 92.6%). 1H-NMR (CDCl3) δ 7.06 (d, J=9.3 Hz, 1H), 6.54-6.49 (m, 2H), 4.46-4.36 (m, 1H), 3.42 (brs, 2H), 2.97-2.94 (m, 2H), 2.73-2.49 (m, 6H), 2.31 (s, 3H), 2.27-2.05 (m, 2H), 1.27-1.21 (m, 2H). MS (ESI): 260.2 (M+1, 100%).
Name
1-(1-methylpiperidin-4-yl)-6-nitro-3,4-dihydroquinolin-2(1H)-one
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([N:8]2[C:17]3[C:12](=[CH:13][C:14]([N+:18]([O-])=O)=[CH:15][CH:16]=3)[CH2:11][CH2:10][C:9]2=[O:21])[CH2:4][CH2:3]1.[H][H]>[Pd].C(O)C>[NH2:18][C:14]1[CH:13]=[C:12]2[C:17](=[CH:16][CH:15]=1)[N:8]([CH:5]1[CH2:4][CH2:3][N:2]([CH3:1])[CH2:7][CH2:6]1)[C:9](=[O:21])[CH2:10][CH2:11]2

Inputs

Step One
Name
1-(1-methylpiperidin-4-yl)-6-nitro-3,4-dihydroquinolin-2(1H)-one
Quantity
300 mg
Type
reactant
Smiles
CN1CCC(CC1)N1C(CCC2=CC(=CC=C12)[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a pad of celite
WASH
Type
WASH
Details
The filter pad was rinsed with 50 mL methanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a viscous oil
CUSTOM
Type
CUSTOM
Details
The crude product was used without further purification

Outcomes

Product
Name
Type
Smiles
NC=1C=C2CCC(N(C2=CC1)C1CCN(CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.